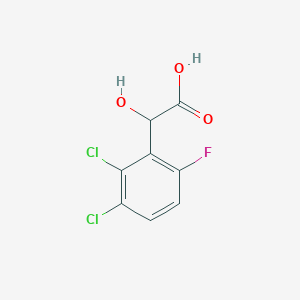
2,3-Dichloro-6-fluoromandelic acid
説明
2,3-Dichloro-6-fluoromandelic acid is a useful research compound. Its molecular formula is C8H5Cl2FO3 and its molecular weight is 239.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3-Dichloro-6-fluoromandelic acid is a halogenated derivative of mandelic acid, which has garnered attention for its potential biological activities. The unique arrangement of chlorine and fluorine atoms in its structure may influence its interactions with biological systems, making it a subject of interest in pharmacological and agricultural research.
- Molecular Formula : C9H6Cl2F2O4
- Molecular Weight : 287.04 g/mol
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of chlorine and fluorine enhances the compound's reactivity and binding affinity, potentially modulating various biochemical pathways. This interaction can lead to significant biological effects, including antimicrobial and herbicidal activities.
Antimicrobial Activity
Research has indicated that halogenated mandelic acids exhibit varying degrees of antimicrobial properties. For instance, studies have shown that derivatives like this compound can inhibit the growth of certain pathogenic bacteria and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate inhibition |
| This compound | Escherichia coli | Significant inhibition |
| This compound | Candida albicans | Low inhibition |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Herbicidal Activity
The herbicidal potential of this compound has also been evaluated. In controlled studies, it demonstrated moderate to good activity against various weed species.
| Weed Species | Application Rate (ppm) | Activity Level |
|---|---|---|
| Amaranthus retroflexus | 100 | Moderate |
| Chenopodium album | 50 | Good |
| Setaria viridis | 75 | Low |
These results indicate its potential utility in agricultural applications as a selective herbicide.
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of halogenated mandelic acids against bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests its potential use in formulations aimed at treating infections caused by resistant strains.
- Herbicidal Evaluation : In a field trial assessing the effectiveness of various herbicides on common agricultural weeds, this compound displayed significant control over Amaranthus retroflexus when applied at a rate of 100 ppm. This study highlights its promise for inclusion in integrated weed management systems.
特性
IUPAC Name |
2-(2,3-dichloro-6-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-3-1-2-4(11)5(6(3)10)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQIBPKRJHSKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















